molecular formula C5H2BrClN2O2 B1383491 4-Bromo-2-chloro-3-nitropyridine CAS No. 1379309-70-2

4-Bromo-2-chloro-3-nitropyridine

Cat. No. B1383491
CAS RN: 1379309-70-2
M. Wt: 237.44 g/mol
InChI Key: DMFUXHLZLWHMJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-chloro-3-nitropyridine is a compound useful in organic synthesis . It is a powder form substance .


Synthesis Analysis

The synthesis of nitropyridine derivatives, such as 4-Bromo-2-chloro-3-nitropyridine, involves a process where the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . This process can be used to prepare halogenated amino pyridines .


Molecular Structure Analysis

The molecular formula of 4-Bromo-2-chloro-3-nitropyridine is C5H2BrClN2O2 . The InChI key is DMFUXHLZLWHMJM-UHFFFAOYSA-N .


Chemical Reactions Analysis

The reaction mechanism of nitropyridine derivatives is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .


Physical And Chemical Properties Analysis

4-Bromo-2-chloro-3-nitropyridine is a powder form substance . The molecular weight is 237.44 g/mol .

Scientific Research Applications

Comprehensive Analysis of “4-Bromo-2-chloro-3-nitropyridine” Applications

“4-Bromo-2-chloro-3-nitropyridine” is a versatile chemical compound with a variety of applications in scientific research. Below is a detailed analysis of six unique applications, each with its own dedicated section.

Synthesis of Imidazo[4,5-b]pyridine Derivatives: Imidazo[4,5-b]pyridines are a significant class of heterocycles with broad bioactivities. “4-Bromo-2-chloro-3-nitropyridine” serves as a precursor in the synthesis of these compounds. A green chemistry approach utilizes this compound in water-isopropanol (H2O-IPA) medium to construct the imidazo[4,5-b]pyridine skeleton through a tandem sequence of reactions . This method is environmentally friendly and offers a simple pathway to obtain functionalized imidazo[4,5-b]pyridines with high structural diversity.

Development of Anticonvulsants and Anxiolytics: Derivatives of imidazo[4,5-b]pyridine, synthesized using “4-Bromo-2-chloro-3-nitropyridine,” have been reported as nonbenzodiazepine anticonvulsants and anxiolytics . These compounds modulate receptors or enzymes in living systems, which is crucial for the study of biology and disease treatment.

Cardiotonic Agents: The compound has been used to create sulmazole, an imidazo[4,5-b]pyridine-based drug that acts as a cardiotonic agent . This application highlights the compound’s role in the development of cardiovascular medications.

Organometallic Chemistry and Material Science: “4-Bromo-2-chloro-3-nitropyridine” derivatives possess potential applications in organometallic chemistry and material science due to their special structural characteristics . They can facilitate proton- and charge-transfer processes, which are essential in these fields.

Synthesis of 2-Substituted-5-Nitropyridines: The compound is used in the synthesis of a series of 2-substituted-5-nitropyridines. These derivatives are obtained through a reaction involving the migration of the nitro group, which is not an electrophilic aromatic substitution but a [1,5] sigmatropic shift . This process yields high regioselectivities and is valuable for creating diverse nitropyridine derivatives.

Vicarious and Oxidative Substitution Reactions: “4-Bromo-2-chloro-3-nitropyridine” undergoes vicarious and oxidative substitution reactions with ammonia and amines. These reactions are highly regioselective and yield a series of 4-substituted-2-alkylamino-5-nitropyridines . The resulting compounds have applications in various fields, including medicinal chemistry and drug discovery.

Safety And Hazards

4-Bromo-2-chloro-3-nitropyridine is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or in contact with skin . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

4-bromo-2-chloro-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN2O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFUXHLZLWHMJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-chloro-3-nitropyridine

CAS RN

1379309-70-2
Record name 4-bromo-2-chloro-3-nitropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-chloro-3-nitropyridine
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-chloro-3-nitropyridine
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-chloro-3-nitropyridine
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-chloro-3-nitropyridine
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-chloro-3-nitropyridine
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-chloro-3-nitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.